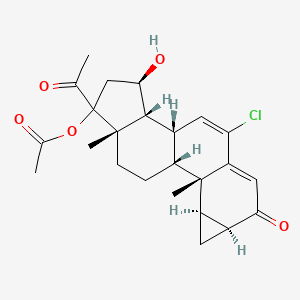
15beta-Hydroxy Cyproterone Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15beta-Hydroxy Cyproterone Acetate is a steroidal antiandrogen and the major metabolite of cyproterone acetate. It is formed from cyproterone acetate in the liver by hydroxylation via the cytochrome P450 enzyme CYP3A4. During therapy with cyproterone acetate, this compound circulates at concentrations that are approximately twice those of cyproterone acetate . It has similar or even greater antiandrogen activity compared to cyproterone acetate but has only about one-tenth of the activity of cyproterone acetate as a progestogen .
Méthodes De Préparation
15beta-Hydroxy Cyproterone Acetate can be synthesized from cyproterone acetate using the enzyme CYP106A2 from Bacillus megaterium. This enzyme is highly selective towards the 15beta position and can convert cyproterone acetate to its main human metabolite, this compound . The process involves the use of a whole-cell system overexpressing CYP106A2, and the reaction can be scaled up from shake flasks to bioreactors for industrial production . Optimization of the process has led to an improvement from 55% to 98% overall conversion, with a product formation of 0.43 g/L .
Analyse Des Réactions Chimiques
15beta-Hydroxy Cyproterone Acetate undergoes hydroxylation reactions, primarily catalyzed by the cytochrome P450 enzyme CYP3A4 . This hydroxylation occurs at the 15beta position of cyproterone acetate. The compound can also undergo other types of reactions such as oxidation and reduction, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major product formed from these reactions is this compound itself .
Applications De Recherche Scientifique
15beta-Hydroxy Cyproterone Acetate has several scientific research applications. It is used in the study of antiandrogen activity and its effects on androgen-dependent conditions such as prostate cancer and hypersexuality . The compound is also of interest in the field of endocrinology for its role in hormone therapy and its potential use in treating conditions like hirsutism and severe acne . Additionally, it is used in the production of human drug metabolites and drug precursors due to its retained antiandrogen activity but significantly lower progestogen properties than cyproterone acetate .
Mécanisme D'action
15beta-Hydroxy Cyproterone Acetate exerts its effects by blocking androgen receptors, preventing androgens like testosterone and dihydrotestosterone from binding to them . This suppression of androgen activity leads to reduced levels of luteinizing hormone, which in turn reduces testosterone levels . The compound retains its antiandrogen activity but has reduced progestational activity compared to cyproterone acetate .
Comparaison Avec Des Composés Similaires
15beta-Hydroxy Cyproterone Acetate is similar to cyproterone acetate, from which it is derived. Both compounds are steroidal antiandrogens with progestogen properties . this compound has significantly lower progestogen activity compared to cyproterone acetate . Other similar compounds include 17alpha-hydroxyprogesterone and 17alpha-acetoxyprogesterone, which are also synthetic analogs of progesterone with antiandrogen properties . The uniqueness of this compound lies in its specific hydroxylation at the 15beta position, which enhances its antiandrogen activity while reducing its progestogen effects .
Propriétés
Formule moléculaire |
C24H29ClO5 |
|---|---|
Poids moléculaire |
432.9 g/mol |
Nom IUPAC |
[(1R,2S,3R,5S,11R,12R,13R,16S)-15-acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate |
InChI |
InChI=1S/C24H29ClO5/c1-11(26)24(30-12(2)27)10-20(29)21-14-8-18(25)17-9-19(28)13-7-16(13)23(17,4)15(14)5-6-22(21,24)3/h8-9,13-16,20-21,29H,5-7,10H2,1-4H3/t13-,14+,15+,16+,20+,21-,22-,23-,24?/m0/s1 |
Clé InChI |
HRANPRDGABOKNQ-ZHXQGFQKSA-N |
SMILES isomérique |
CC(=O)C1(C[C@H]([C@H]2[C@@]1(CC[C@@H]3[C@H]2C=C(C4=CC(=O)[C@H]5C[C@H]5[C@]34C)Cl)C)O)OC(=O)C |
SMILES canonique |
CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-](/img/structure/B13795612.png)
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)
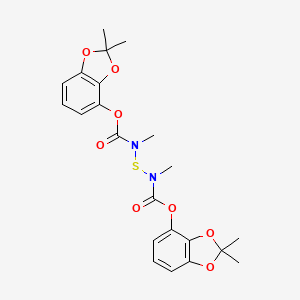
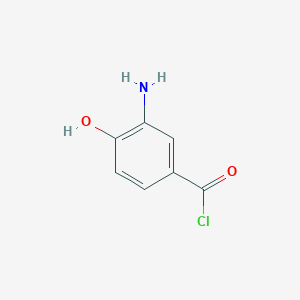

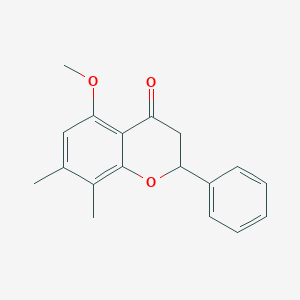
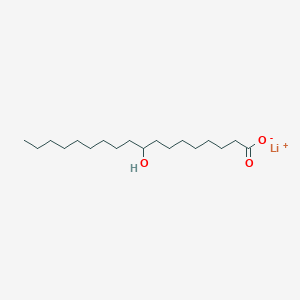
![methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)
![4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13795672.png)
![Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)
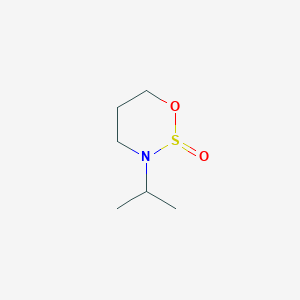
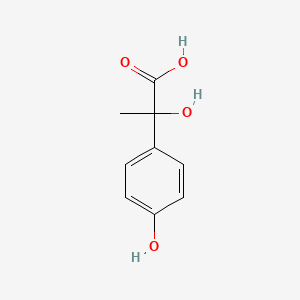
![Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)](/img/structure/B13795698.png)
